Cas no 16766-30-6 (4-Chloroguaiacol)
4-Chloroguaiacol Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2-methoxyphenol
- 4-chloro-2-methoxy-pheno
- 4-CHLOROGUAIACOL
- 4-CHLORO-2-METHOXYPHENOL, TECH.
- 4-Chloropyrocatecholmonomethylether
- PHENOL,4-CHLORO-2-METHOXY
- Chlorinated Phenolics - Mix B
- Phenol, 4-chloro-2-methoxy-
- 4-Chloroguaiacol1000µg
- p-Chloroguaiacol
- 2-Methoxy-4-chlorophenol
- 5-Chloro-2-hydroxyanisole, 4-Chloroguaiacol
- 4-Chloro-2-methoxyphenol,99%
- 4-chloro-2-methoxy-phenol
- 2-Methoxy-4-chloro-phenol
- FVZQMMMRFNURSH-UHFFFAOYSA-N
- PubChem3665
- 5-Chloro-2-hydroxyanisole
- 4-Chloro-2-methoxyphenol #
- 4-chloranyl-2-methoxy-phenol
- AMBZ0243
- FVZQMMMRFNURSH-UHFFFAOYSA-
- PHENOL, 4-CHLORO-2-METHOXY
- 8551AA
- 4-Chloroguaiacol
-
- MDL: MFCD00070774
- Inchi: 1S/C7H7ClO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3
- InChI Key: FVZQMMMRFNURSH-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)OC)O
- BRN: 1940516
Computed Properties
- Exact Mass: 158.01300
- Monoisotopic Mass: 158.013
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.5
- Topological Polar Surface Area: 29.5
Experimental Properties
- Color/Form: Not determined
- Density: 1.304 g/mL at 25 °C(lit.)
- Melting Point: 16-17 °C (lit.)
- Boiling Point: 241°C(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.559(lit.)
- Solubility: Slightly soluble (1.9 g/l) (25 º C),
- Water Partition Coefficient: It is slightly soluble in water.
- PSA: 29.46000
- LogP: 2.05420
- Solubility: Not determined
4-Chloroguaiacol Security Information
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Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26-37/39
4-Chloroguaiacol Customs Data
- HS CODE:2909500000
- Customs Data:
China Customs Code:
2909500000Overview:
2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Chloroguaiacol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 389498-5G |
4-Chloroguaiacol |
16766-30-6 | technical grade | 5G |
¥355.14 | 2022-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-QD059-1g |
4-Chloroguaiacol |
16766-30-6 | 97% | 1g |
82.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-QD059-5g |
4-Chloroguaiacol |
16766-30-6 | 97% | 5g |
340.0CNY | 2021-08-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X41295-25g |
4-Chloro-2-methoxyphenol |
16766-30-6 | 98% | 25g |
¥574.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X41295-1g |
4-Chloro-2-methoxyphenol |
16766-30-6 | 1g |
¥46.0 | 2021-09-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X41295-5g |
4-Chloro-2-methoxyphenol |
16766-30-6 | 5g |
¥156.0 | 2021-09-03 | ||
| ChemScence | CS-0096842-10g |
4-Chloroguaiacol |
16766-30-6 | 99.56% | 10g |
$50.0 | 2022-04-27 | |
| ChemScence | CS-0096842-25g |
4-Chloroguaiacol |
16766-30-6 | 99.56% | 25g |
$119.0 | 2022-04-27 | |
| ChemScence | CS-0096842-100g |
4-Chloroguaiacol |
16766-30-6 | 99.56% | 100g |
$367.0 | 2022-04-27 | |
| TRC | C371245-1g |
4-Chloro-2-methoxyphenol |
16766-30-6 | 1g |
$ 64.00 | 2023-09-08 |
4-Chloroguaiacol Suppliers
4-Chloroguaiacol Related Literature
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Mark Sdahl,Jürgen Conrad,Christina Braunberger,Uwe Beifuss RSC Adv. 2019 9 19549
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Rajesh Malhotra,Tushar K. Dey,Swarup Dutta,Sourav Basu,Saumen Hajra Org. Biomol. Chem. 2014 12 6507
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Alain Walcarius,Louis Mercier J. Mater. Chem. 2010 20 4478
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4. Diels–Alder reactions of 4-halo masked o-benzoquinones. Experimental and theoretical investigationsSeshi Reddy Surasani,Santosh Kumar Reddy Parumala,Rama Krishna Peddinti Org. Biomol. Chem. 2014 12 5656
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5. Some chlorinated hydroxyphenoxyacetic acidsJ. P. Brown,E. B. McCall J. Chem. Soc. 1955 3681
Additional information on 4-Chloroguaiacol
Comprehensive Guide to 4-Chloroguaiacol (CAS No. 16766-30-6): Properties, Applications, and Industry Insights
4-Chloroguaiacol (CAS No. 16766-30-6) is a chlorinated derivative of guaiacol, a naturally occurring organic compound found in wood creosote and other plant-based materials. This specialized chemical has garnered significant attention in recent years due to its versatile applications across pharmaceuticals, agrochemicals, and fragrance industries. With the growing demand for halogenated phenolic compounds, researchers and manufacturers are increasingly exploring the unique properties of 4-Chloroguaiacol to develop innovative solutions.
The molecular structure of 4-Chloroguaiacol features a chlorine atom at the 4-position of the guaiacol ring, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. This modification has led to its widespread use in the production of pharmaceutical intermediates, particularly in the development of antimicrobial agents and antioxidant compounds. Recent studies have highlighted its potential in creating novel biocidal formulations, aligning with the global focus on sustainable antimicrobial solutions.
In the fragrance industry, 4-Chloroguaiacol serves as a key building block for specialty aroma chemicals. Its ability to impart unique smoky and woody notes has made it popular in premium perfumery applications. As consumers increasingly seek long-lasting fragrances and unique scent profiles, the demand for such specialized intermediates continues to rise. The compound's stability and compatibility with various formulation systems make it particularly valuable for high-performance fragrance creation.
The agrochemical sector has also recognized the potential of 4-Chloroguaiacol as a precursor for crop protection agents. With the global push toward sustainable agriculture and reduced environmental impact of pesticides, researchers are investigating its derivatives as potential biodegradable plant protection products. This aligns with current industry trends focusing on green chemistry approaches and eco-friendly agrochemicals.
From a technical perspective, 4-Chloroguaiacol typically appears as a white to pale yellow crystalline solid with a characteristic phenolic odor. It exhibits moderate solubility in water but excellent solubility in most organic solvents, including ethanol, ether, and chloroform. These physical properties make it particularly suitable for various industrial-scale chemical processes and laboratory applications.
Quality control and analytical characterization of 4-Chloroguaiacol typically involve advanced techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods ensure the compound meets the stringent purity requirements for pharmaceutical and fragrance applications, where even minor impurities can significantly affect performance.
The synthesis of 4-Chloroguaiacol generally involves the chlorination of guaiacol under controlled conditions. Recent advancements in green synthesis methods have focused on improving the yield and selectivity of this process while minimizing environmental impact. These developments respond to the growing industry demand for sustainable chemical production and reduced waste generation.
Storage and handling recommendations for 4-Chloroguaiacol emphasize protection from light and moisture, typically suggesting amber glass containers in cool, dry environments. Proper storage conditions help maintain the compound's stability and shelf life, which are critical factors for industrial users who require consistent quality over extended periods.
Market analysts project steady growth for 4-Chloroguaiacol and related chlorinated phenolic compounds, driven by increasing demand from end-use industries. The pharmaceutical sector's ongoing research into novel antimicrobial agents and the fragrance industry's continuous innovation in scent creation are expected to remain key growth drivers. Additionally, the compound's potential applications in advanced material science and specialty polymers present exciting opportunities for future development.
For researchers and industry professionals seeking detailed technical information about 4-Chloroguaiacol, numerous peer-reviewed studies and patents document its various applications and synthesis methods. The compound's unique combination of chemical properties continues to inspire innovation across multiple scientific disciplines, making it a subject of ongoing research interest in both academic and industrial settings.
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